4-Methyl withaferin A

Description

BenchChem offers high-quality 4-Methyl withaferin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl withaferin A including the price, delivery time, and more detailed information at info@benchchem.com.

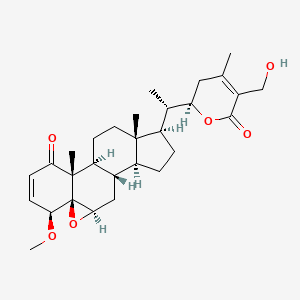

Structure

3D Structure

Properties

Molecular Formula |

C29H40O6 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C29H40O6/c1-15-12-22(34-26(32)18(15)14-30)16(2)19-6-7-20-17-13-25-29(35-25)24(33-5)9-8-23(31)28(29,4)21(17)10-11-27(19,20)3/h8-9,16-17,19-22,24-25,30H,6-7,10-14H2,1-5H3/t16-,17-,19+,20-,21-,22+,24-,25+,27+,28-,29+/m0/s1 |

InChI Key |

QUHUEBBKVLBNDN-OBCSTTLTSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC)C)O5)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

4-Methyl withaferin A mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methyl Withaferin A in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature predominantly details the mechanisms of Withaferin A. 4-Methyl withaferin A is a synthetic analogue of Withaferin A.[1] This guide operates on the functional hypothesis that the core mechanisms of action for 4-Methyl withaferin A are largely analogous to its parent compound, Withaferin A. Data specific to 4-Methyl withaferin A will be explicitly identified.

Executive Summary

4-Methyl withaferin A is an analogue of withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera.[1][2] Withaferin A exhibits potent anticancer properties through a multi-pronged mechanism targeting key oncogenic pathways.[2] This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role in inhibiting critical signaling pathways, inducing programmed cell death (apoptosis), causing cell cycle arrest, and preventing metastasis. The primary molecular interactions involve the inhibition of STAT3 and NF-κB signaling, generation of reactive oxygen species (ROS), and modulation of key proteins involved in cell cycle progression and survival.[3][4][5]

Quantitative Biological Activity

Quantitative data provides a benchmark for the cytotoxic potential of 4-Methyl withaferin A and its parent compound across various cancer cell lines.

In Vitro Cytotoxicity of 4-Methyl Withaferin A

The half-maximal inhibitory concentration (IC50) values demonstrate the compound's efficacy in inhibiting cancer cell proliferation.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 2.1 ± 0.01 | [1] |

| A-549 | Lung Cancer | 4.0 ± 0.5 | [1] |

| MCF-7 | Breast Cancer | 1.1 ± 0.2 | [1] |

In Vitro Cytotoxicity of Withaferin A (Parent Compound)

For comparative purposes, the IC50 values for the parent compound, Withaferin A, are presented.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Melanoma (Various) | Skin Cancer | 1.8 - 6.1 | [6] |

| PC-3 | Prostate Cancer | ~2.0 - 4.0 (Dose-dependent viability loss) | [7] |

| DU-145 | Prostate Cancer | ~2.0 - 4.0 (Dose-dependent viability loss) | [7] |

Core Mechanisms of Action

The anticancer effects of withaferin A, and by extension 4-Methyl withaferin A, are not attributed to a single target but rather to a network of interconnected cellular events.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic transcription factor that is frequently overactive in many cancers, promoting proliferation, survival, and metastasis.[3][5] Withaferin A is a potent inhibitor of this pathway.

Mechanism:

-

Inhibition of Phosphorylation: Withaferin A inhibits both constitutive and IL-6-inducible phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[5][8][9][10]

-

JAK2 Suppression: This inhibition is associated with the suppression of the upstream kinase, Janus-activated kinase 2 (JAK2).[5][9]

-

Dimerization and Translocation Block: By preventing phosphorylation, Withaferin A blocks the formation of STAT3-STAT3 dimers.[5][8] This, in turn, prevents its translocation to the nucleus.

-

Downregulation of Target Genes: The inhibition of STAT3 activity leads to the downregulation of its target genes, which are crucial for cancer cell survival and proliferation, including Bcl-2, Bcl-xL, Cyclin D1, and Survivin.[9]

Figure 1: Inhibition of the JAK2/STAT3 signaling pathway.

Induction of Apoptosis

Withaferin A induces apoptosis through both intrinsic and extrinsic pathways, primarily mediated by the generation of reactive oxygen species (ROS).

Mechanism:

-

ROS Generation: The compound triggers a significant increase in intracellular ROS, leading to oxidative stress.[3][4]

-

Mitochondrial Dysfunction: Elevated ROS levels disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3][4]

-

Bcl-2 Family Modulation: Withaferin A alters the balance of pro- and anti-apoptotic proteins. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax.[3][4]

-

Caspase Activation: These events lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), the executioners of apoptosis.[3][11]

-

p53 Activation: In some cancer cells, Withaferin A can activate the tumor suppressor protein p53, which further promotes apoptosis.[3][11]

Figure 2: Induction of ROS-mediated intrinsic apoptosis.

Cell Cycle Arrest at G2/M Phase

Withaferin A effectively halts the proliferation of cancer cells by inducing a robust cell cycle arrest, predominantly at the G2/M transition.[7][11][12]

Mechanism:

-

Modulation of Cyclins and CDKs: The arrest is associated with the downregulation of key proteins required for G2/M progression, including Cyclin B1 and CDK1 (also known as Cdc2).[11][13]

-

Upregulation of p21: Withaferin A can increase the expression of the cyclin-dependent kinase inhibitor p21, which acts as a brake on the cell cycle, sometimes in a p53-independent manner.[11][12][14]

-

Checkpoint Kinase Involvement: The compound influences checkpoint kinases like Chk1 and Chk2 and affects the phosphorylation status of Cdc25C, preventing the activation of the CDK1/Cyclin B1 complex required for mitotic entry.[7][11] This leads to mitotic catastrophe in some cancer cells.[7]

Figure 3: Mechanism of G2/M cell cycle arrest.

Key Experimental Protocols

The following are generalized protocols for assays central to characterizing the mechanism of action of compounds like 4-Methyl withaferin A.

Cell Viability (MTT) Assay

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of 4-Methyl withaferin A (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

-

Western Blotting for Protein Expression

-

Principle: Detects specific proteins in a sample to quantify changes in their expression or phosphorylation state.

-

Protocol:

-

Cell Lysis: Treat cells with 4-Methyl withaferin A for the desired time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, total STAT3, Bcl-2, p21, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Quantifies the DNA content of individual cells to determine the proportion of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treatment: Treat cells with 4-Methyl withaferin A (e.g., 1, 3 µM) for various time points (e.g., 12, 24, 48 hours).[12]

-

Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Figure 4: General experimental workflow for mechanism of action studies.

Conclusion

4-Methyl withaferin A, as an analogue of withaferin A, is a promising anti-tumor agent with a pleiotropic mechanism of action. Its ability to simultaneously inhibit pro-survival signaling (STAT3), induce ROS-mediated apoptosis, and halt cell cycle progression at the G2/M phase makes it a compelling candidate for further preclinical and clinical investigation. The multifaceted nature of its activity suggests a potential to overcome the resistance mechanisms that often plague therapies targeting single pathways. Future research should focus on validating these mechanisms specifically for the 4-Methyl derivative and exploring its in vivo efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4‐ATF3‐CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p21 Promoter Methylation Is Vital for the Anticancer Activity of Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-Methyl Withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl withaferin A, a semi-synthetic derivative of the naturally occurring withaferin A, has emerged as a compound of interest in oncological research. Exhibiting potent cytotoxic and pro-apoptotic activities, this withanolide analog holds promise for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the known biological activities of 4-Methyl withaferin A, with a focus on its antiproliferative effects and its putative mechanism of action involving the inhibition of the NF-κB signaling pathway. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this area.

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found predominantly in plants of the Solanaceae family, have long been recognized for their diverse pharmacological properties. Among these, withaferin A, isolated from Withania somnifera (Ashwagandha), is one of the most extensively studied and has demonstrated significant anti-inflammatory, anti-angiogenic, and anticancer activities.[1][2] Chemical modification of the withaferin A scaffold has led to the generation of numerous analogs with potentially enhanced or modified biological activities. 4-Methyl withaferin A is one such derivative, synthesized to explore the structure-activity relationships of withanolides. This guide focuses specifically on the biological activities of this methylated analog.

Biological Activity of 4-Methyl Withaferin A

The primary biological activity of 4-Methyl withaferin A that has been characterized to date is its potent anti-tumor activity .[1] This activity has been demonstrated through its cytotoxic effects on various human cancer cell lines.

Cytotoxicity

4-Methyl withaferin A has been shown to inhibit the proliferation of several human cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µM) | Reference |

| HeLa | 2.1 ± 0.01 | [1] |

| A-549 | 4.0 ± 0.5 | [1] |

| MCF-7 | 1.1 ± 0.2 | [1] |

Induction of Apoptosis

A key mechanism underlying the anti-tumor activity of 4-Methyl withaferin A is the induction of apoptosis, or programmed cell death. Studies in HeLa cells have provided evidence for apoptosis through several key indicators:

-

Chromatin Condensation: Morphological changes in the cell nucleus, characterized by the condensation of chromatin, are a hallmark of apoptosis.

-

Phosphatidylserine Externalization: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet, serving as an "eat me" signal for phagocytes.

-

Caspase-3 Activation: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular substrates, ultimately resulting in cell death.

The induction of these apoptotic events highlights the potential of 4-Methyl withaferin A as a pro-apoptotic agent in cancer therapy.[1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While direct experimental evidence for the mechanism of action of 4-Methyl withaferin A is still emerging, strong evidence from studies on its parent compound, withaferin A, and a closely related analog, IMS-088 (a 4-O-methyl analog), points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism.[3][4] The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.

The proposed mechanism of NF-κB inhibition by withaferin A and its analogs involves the direct targeting of key components of the signaling cascade. This leads to the suppression of pro-survival genes and the promotion of apoptosis in cancer cells.

Figure 1: Proposed mechanism of NF-κB pathway inhibition by 4-Methyl withaferin A.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Llanos et al. (2017) and general laboratory practices.

Cell Culture

-

Cell Lines: HeLa (human cervical carcinoma), A-549 (human lung carcinoma), and MCF-7 (human breast adenocarcinoma) cells are obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Figure 2: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of 4-Methyl withaferin A. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Apoptosis Assays

-

Cell Treatment: HeLa cells are grown on coverslips and treated with 4-Methyl withaferin A at its IC50 concentration for 24 hours.

-

Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.

-

Staining: Cells are stained with 4',6-diamidino-2-phenylindole (DAPI) solution (1 µg/mL) for 5 minutes.

-

Visualization: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei.

-

Cell Treatment: HeLa cells are treated with 4-Methyl withaferin A at its IC50 concentration for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in the early stages of apoptosis.

-

Cell Lysis: HeLa cells are treated with 4-Methyl withaferin A, and cell lysates are prepared.

-

Assay: Caspase-3 activity is measured using a colorimetric or fluorometric assay kit, which detects the cleavage of a specific caspase-3 substrate.

-

Data Analysis: The increase in caspase-3 activity in treated cells compared to untreated controls is quantified.

Conclusion and Future Directions

4-Methyl withaferin A has demonstrated significant potential as an anti-tumor agent, primarily through its ability to induce apoptosis in cancer cells. The available evidence strongly suggests that its mechanism of action involves the inhibition of the pro-survival NF-κB signaling pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this promising compound.

Future research should focus on:

-

In vivo studies: Evaluating the anti-tumor efficacy and safety of 4-Methyl withaferin A in animal models of cancer.

-

Mechanism of action: Further elucidating the precise molecular targets of 4-Methyl withaferin A within the NF-κB pathway and exploring its effects on other cancer-related signaling cascades.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Methyl withaferin A to optimize its drug-like characteristics.

-

Combination therapies: Investigating the synergistic effects of 4-Methyl withaferin A with existing chemotherapeutic agents.

The continued exploration of 4-Methyl withaferin A and its analogs will undoubtedly contribute to the development of more effective and targeted cancer therapies.

References

Structural Analysis of 4-Methyl Withaferin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl withaferin A, a semi-synthetic derivative of the naturally occurring withanolide withaferin A, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structural analysis of 4-Methyl withaferin A, intended for researchers, scientists, and professionals in drug development. The document details its chemical properties, summarizes key quantitative data, outlines experimental protocols for structural elucidation, and explores its putative signaling pathways. While specific experimental data for 4-Methyl withaferin A is limited in publicly available literature, this guide extrapolates from the extensive research on its parent compound, withaferin A, and related withanolides to provide a foundational understanding for future research and development.

Introduction

Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids, primarily isolated from plants of the Solanaceae family. Withaferin A, the first withanolide to be isolated from Withania somnifera (Ashwagandha), has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-cancer properties.[1] The chemical structure of withaferin A features a complex steroidal backbone with a five-membered lactone ring, an α,β-unsaturated ketone in the A-ring, and a 5β,6β-epoxide. These structural motifs are crucial for its biological activity.

4-Methyl withaferin A is a synthetic analog of withaferin A, characterized by a methyl group at the C4 position. This modification can potentially alter the molecule's lipophilicity, steric hindrance, and ultimately, its biological activity and pharmacokinetic profile. This guide aims to provide a detailed structural and functional analysis of this promising compound.

Chemical Structure and Properties

The core structure of 4-Methyl withaferin A is based on the ergostane skeleton, typical of withanolides. The key structural features include:

-

Steroidal Nucleus: A four-ring steroidal system.

-

A-Ring: An α,β-unsaturated ketone.

-

B-Ring: A 5β,6β-epoxide.

-

Side Chain: A six-membered δ-lactone.

-

Substitution: A methyl group at the C4 position, distinguishing it from withaferin A.

Table 1: Physicochemical Properties of 4-Methyl Withaferin A

| Property | Value |

| Molecular Formula | C29H40O6 |

| Molecular Weight | 484.63 g/mol |

| CAS Number | 1777780-94-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents |

Quantitative Data

In Vitro Anti-Tumor Activity

4-Methyl withaferin A has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study evaluating a library of withaferin A analogues are summarized below.[2]

Table 2: IC50 Values of 4-Methyl Withaferin A against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 2.1 ± 0.01 |

| A-549 | Lung Cancer | 4.0 ± 0.5 |

| MCF-7 | Breast Cancer | 1.1 ± 0.2 |

Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl withaferin A in 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: Record 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Assign proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations. The methylation at C4 would be expected to cause a downfield shift of the C4 signal and the appearance of a new methyl signal in both 1H and 13C NMR spectra compared to withaferin A.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Protocol:

-

Sample Introduction: Introduce a dilute solution of 4-Methyl withaferin A into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.

-

Mass Analysis: Acquire full scan mass spectra to determine the molecular weight.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. The fragmentation of withanolides often involves the loss of the side chain and water molecules.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

Protocol:

-

Crystallization: Grow single crystals of 4-Methyl withaferin A by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Putative Signaling Pathways

While specific signaling pathways for 4-Methyl withaferin A have not been elucidated, the extensive research on withaferin A provides a strong basis for hypothesizing its mechanisms of action. Withaferin A is known to modulate multiple signaling pathways involved in cancer progression, inflammation, and stress response.[3][4]

The following diagrams illustrate some of the key signaling pathways likely to be affected by 4-Methyl withaferin A, based on the known activities of its parent compound.

Caption: Experimental workflow for the structural elucidation of 4-Methyl withaferin A.

Caption: Putative modulation of the PI3K/Akt signaling pathway by 4-Methyl withaferin A.

Caption: Postulated inhibition of the NF-κB signaling pathway by 4-Methyl withaferin A.

Conclusion

4-Methyl withaferin A represents a promising derivative of withaferin A with demonstrated anti-tumor activity. While a comprehensive dataset for its structural analysis is not yet fully available, this guide provides a robust framework for its characterization based on established methodologies for withanolides. The methylation at the C4 position is a key structural modification that warrants further investigation to fully understand its impact on the compound's biological activity and therapeutic potential. The putative signaling pathways outlined here, based on the known mechanisms of withaferin A, offer a starting point for future mechanistic studies. Further research is essential to fully elucidate the structural and functional properties of 4-Methyl withaferin A and to explore its potential as a novel therapeutic agent.

References

- 1. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of 4-Methyl Withaferin A and Withaferin A: Structure, Bioactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a bioactive steroidal lactone isolated from Withania somnifera, has garnered significant attention for its pleiotropic pharmacological activities, including potent anti-inflammatory and anti-cancer properties. Structural modification of this natural product offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides a comprehensive comparison of withaferin A and its semi-synthetic analogue, 4-Methyl withaferin A. We delve into their chemical structures, comparative biological activities with a focus on cytotoxicity against cancer cell lines, and the underlying signaling pathways. Detailed experimental protocols for the synthesis of 4-Methyl withaferin A and for the evaluation of its cytotoxic effects are also presented. This guide aims to equip researchers and drug development professionals with the critical information needed to advance the study and potential clinical application of these promising compounds.

Chemical Structure: A Subtle Yet Significant Modification

Withaferin A is a C28 steroidal lactone characterized by a highly functionalized ergostane-type skeleton. Its key structural features include an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and an unsaturated lactone in the side chain. These reactive moieties are crucial for its biological activity.

4-Methyl withaferin A is a semi-synthetic derivative of withaferin A, distinguished by the methylation of the hydroxyl group at the C4 position of ring A. This seemingly minor modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.

Below are the chemical structures of withaferin A and 4-Methyl withaferin A.

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 4-Methyl Withaferin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 4-Methyl withaferin A, a derivative of the well-known bioactive compound withaferin A. While specific research on 4-Methyl withaferin A is emerging, this document synthesizes the available data and extrapolates from the extensive studies on its parent compound to offer a foundational resource for researchers.

Introduction

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has demonstrated significant anticancer properties by modulating various oncogenic pathways.[1][2] Its derivatives, such as 4-Methyl withaferin A, are of great interest in drug discovery for their potential as novel therapeutic agents.[3] Preliminary cytotoxicity screening is the crucial first step in evaluating the anticancer potential of such compounds. This guide outlines the core methodologies, presents available data, and illustrates the key mechanisms of action relevant to the cytotoxic effects of withanolides.

Quantitative Cytotoxicity Data

The primary goal of preliminary cytotoxicity screening is to determine the concentration of a compound required to inhibit cell growth by 50% (IC50). This value is a key indicator of a compound's potency. The following table summarizes the reported IC50 values for 4-Methyl withaferin A against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| HeLa | Cervical Cancer | 2.1 ± 0.01 | 48 hours |

| A-549 | Lung Cancer | 4.0 ± 0.5 | 48 hours |

| MCF-7 | Breast Cancer | 1.1 ± 0.2 | 48 hours |

| Data sourced from MedchemExpress.[3] |

Experimental Protocols

A standard method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT Assay Protocol for Cytotoxicity Screening

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HeLa, A-549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells per well.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of 4-Methyl withaferin A in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 1, 3, 5, 7, 10 µM).[5] The final DMSO concentration should be below 0.01% to avoid solvent-induced toxicity.[5]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-Methyl withaferin A. Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plates for 48 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[5]

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Visualized Workflows and Pathways

4.1. Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a test compound like 4-Methyl withaferin A.

4.2. Postulated Signaling Pathway of Cytotoxicity

Based on the known mechanisms of its parent compound, withaferin A, 4-Methyl withaferin A is likely to induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic pathway.[6][7]

Mechanism of Action Insights from Withaferin A

While specific mechanistic studies on 4-Methyl withaferin A are limited, the extensive research on withaferin A provides a strong foundation for understanding its potential modes of action. Key mechanisms include:

-

Induction of Apoptosis: Withaferin A is known to cause apoptosis in cancer cells by generating excessive ROS, leading to mitochondrial dysfunction and the activation of caspases.[6] It also downregulates anti-apoptotic proteins like Bcl-2.[6]

-

Cell Cycle Arrest: It can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[8][9]

-

Inhibition of Signaling Pathways: Withaferin A has been shown to inhibit several key pro-survival signaling pathways in cancer cells, including:

-

NF-κB: It can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[8]

-

STAT3: It has been observed to decrease the phosphorylation and activation of STAT3, a protein often overactive in cancer.[2]

-

Akt/mTOR: It can suppress the Akt/mTOR pathway, which is crucial for cell growth and proliferation.[9]

-

MAPK: Alterations in the MAPK signaling pathway have also been reported following withaferin A treatment.[9]

-

Conclusion

The preliminary cytotoxicity data for 4-Methyl withaferin A indicates potent anticancer activity against cervical, lung, and breast cancer cell lines. This technical guide provides researchers with the fundamental protocols for conducting similar in vitro screening and offers insights into the likely mechanisms of action based on the well-characterized parent compound, withaferin A. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by 4-Methyl withaferin A and to evaluate its therapeutic potential in more advanced preclinical models.

References

- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic screening and antibacterial activity of Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Effects of 4-Methyl withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl withaferin A, a semi-synthetic analogue of the naturally occurring steroidal lactone withaferin A, has emerged as a compound of interest in oncology research due to its potential anti-tumor activities. This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of 4-Methyl withaferin A, including quantitative data on its cytotoxic activity, detailed experimental protocols for its evaluation, and an exploration of the likely underlying molecular mechanisms and signaling pathways, largely extrapolated from the extensive research on its parent compound, withaferin A.

Quantitative Anti-proliferative Data

The anti-proliferative activity of 4-Methyl withaferin A has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 2.1 ± 0.01[1][2] |

| A-549 | Lung Cancer | 4.0 ± 0.5[1][2] |

| MCF-7 | Breast Cancer | 1.1 ± 0.2[1][2] |

Experimental Protocols

The following sections detail the standard experimental methodologies employed to assess the in vitro anti-proliferative effects of 4-Methyl withaferin A. These protocols are based on established techniques used for withaferin A and are presumed to be applicable for its 4-methyl derivative.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Cells are treated with various concentrations of 4-Methyl withaferin A for a specified duration (e.g., 48 hours). A control group treated with the vehicle (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, 50 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well and the plate is incubated for another 3 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in 150 µL of a solubilizing agent like dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism of anti-cancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with 4-Methyl withaferin A at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anti-cancer compounds induce cell cycle arrest at specific checkpoints.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with 4-Methyl withaferin A, harvested, and washed with PBS.

-

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

While specific studies on the signaling pathways modulated by 4-Methyl withaferin A are limited, the extensive research on withaferin A provides a strong basis for its likely mechanisms of action. A semi-synthetic analog of withaferin A with a methyl group at the 4'-OH position, referred to as IMS-088, has been shown to be an inhibitor of NF-κB signaling[3]. This suggests that 4-Methyl withaferin A likely shares this and other key mechanisms with its parent compound.

Inhibition of NF-κB Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. Withaferin A has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by 4-Methyl withaferin A.

Induction of Apoptosis

4-Methyl withaferin A is expected to induce apoptosis in cancer cells, a mechanism well-documented for withaferin A. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. The subsequent release of cytochrome c from the mitochondria activates a caspase cascade, culminating in the cleavage of key cellular proteins and cell death.

Caption: Proposed pathway for apoptosis induction by 4-Methyl withaferin A.

Cell Cycle Arrest

Withaferin A is known to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). It is plausible that 4-Methyl withaferin A exerts a similar effect, preventing cancer cells from progressing through mitosis and ultimately leading to a halt in proliferation.

Caption: General experimental workflow for assessing anti-proliferative effects.

Conclusion

4-Methyl withaferin A demonstrates significant in vitro anti-proliferative effects against a range of cancer cell lines. While further research is required to fully elucidate its specific molecular targets and signaling pathways, the existing data, in conjunction with the extensive knowledge of its parent compound, withaferin A, strongly suggest that it acts as a potent anti-cancer agent by inducing apoptosis, causing cell cycle arrest, and inhibiting pro-survival signaling pathways such as NF-κB. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of 4-Methyl withaferin A.

References

4-Methyl Withaferin A: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl withaferin A is a semi-synthetic derivative of withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera (Ashwagandha). Withaferin A has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The methylation of withaferin A at the 4-hydroxyl group is a chemical modification that may enhance its therapeutic index by altering its bioavailability, metabolic stability, and target engagement.[1] This technical guide provides an in-depth overview of the current knowledge on 4-Methyl withaferin A, focusing on its potential as a therapeutic agent. Given the limited direct research on 4-Methyl withaferin A, this guide will also draw upon the extensive data available for its parent compound, withaferin A, to infer potential mechanisms of action and therapeutic applications.

Quantitative Data Presentation

The primary reported biological activity of 4-Methyl withaferin A is its cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 4-Methyl withaferin A | HeLa (Cervical Cancer) | MTT | 2.1 ± 0.01 | [2][3] |

| 4-Methyl withaferin A | A-549 (Lung Cancer) | MTT | 4.0 ± 0.5 | [2][3] |

| 4-Methyl withaferin A | MCF-7 (Breast Cancer) | MTT | 1.1 ± 0.2 | [2][3] |

Potential Therapeutic Mechanisms of Action

Based on the well-documented mechanisms of withaferin A, 4-Methyl withaferin A is hypothesized to exert its therapeutic effects through the modulation of several key signaling pathways involved in cancer, inflammation, and neurodegeneration.

Anticancer Activity

The anticancer effects of withaferin A are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis through various mechanisms.[4] It is plausible that 4-Methyl withaferin A shares these mechanisms.

The transcription factor NF-κB is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[5] Withaferin A has been shown to be a potent inhibitor of NF-κB activation.[6][7][8] It is proposed to disrupt the function of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[8]

Caption: Inhibition of the NF-κB signaling pathway by 4-Methyl withaferin A.

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently overactivated in cancer, promoting cell proliferation, survival, and angiogenesis.[10][11] Withaferin A has been demonstrated to inhibit both constitutive and interleukin-6 (IL-6)-induced STAT3 phosphorylation at Tyr705.[12] This inhibition is associated with a reduction in the activity of the upstream kinase JAK2.[13] The suppression of STAT3 activation leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the cell cycle regulator cyclin D1.[13]

Caption: Downregulation of the STAT3 signaling pathway by 4-Methyl withaferin A.

Withaferin A is known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[14] Elevated ROS levels can lead to oxidative stress, causing damage to cellular components and activating apoptotic pathways. This process often involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.[8]

Caption: Induction of apoptosis by 4-Methyl withaferin A via ROS generation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of 4-Methyl withaferin A's therapeutic potential.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 4-Methyl withaferin A on cancer cells.

-

Materials:

-

Cancer cell lines (e.g., HeLa, A-549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

4-Methyl withaferin A (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of 4-Methyl withaferin A in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the cells for the desired time period (e.g., 48 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins.[15][16][17]

-

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with 4-Methyl withaferin A at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS in cells treated with 4-Methyl withaferin A using the fluorescent probe DCFH-DA.[18][19][20][21]

-

Materials:

-

Cancer cell lines

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Culture medium

-

PBS

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 24-well plates or culture dishes).

-

Treat the cells with 4-Methyl withaferin A for the desired time. Include a positive control (e.g., H2O2) and a negative control.

-

Wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the fluorescence of the cells using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

-

Quantify the fluorescence intensity to determine the level of intracellular ROS.

-

Conclusion and Future Directions

4-Methyl withaferin A has demonstrated potent cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent. While direct mechanistic studies are currently limited, the extensive research on its parent compound, withaferin A, provides a strong rationale for its therapeutic potential through the modulation of key oncogenic signaling pathways such as NF-κB and STAT3, and the induction of apoptosis via ROS generation.

Future research should focus on a comprehensive evaluation of 4-Methyl withaferin A, including:

-

Comparative studies with withaferin A to determine if the 4-methyl modification enhances efficacy, selectivity, or pharmacokinetic properties.

-

In-depth mechanistic studies to confirm its effects on the NF-κB, STAT3, and apoptotic pathways in various cancer models.

-

Evaluation of its anti-inflammatory and neuroprotective potential based on the known activities of withaferin A.

-

In vivo efficacy and toxicity studies in animal models to assess its therapeutic window and potential for clinical translation.

The data presented in this technical guide provide a solid foundation for further investigation into 4-Methyl withaferin A as a promising lead compound in drug discovery and development.

References

- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methyl withaferin A | CAS#:1777780-94-5 | Chemsrc [chemsrc.com]

- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis western blot guide | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

4-Methyl Withaferin A: A Technical Guide to Its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl withaferin A, a derivative of the well-studied natural compound withaferin A, has emerged as a potent anti-tumor agent with significant apoptosis-inducing capabilities. This technical guide provides an in-depth overview of the core mechanisms by which 4-Methyl withaferin A initiates programmed cell death in cancer cells. Drawing parallels from the extensive research on its parent compound, this document details the key signaling pathways implicated, presents available quantitative data, and outlines the experimental protocols necessary for its investigation. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of 4-Methyl withaferin A.

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found in plants of the Solanaceae family, have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2] Withaferin A is one of the most extensively studied withanolides, known to induce apoptosis in a variety of cancer cell lines.[2][3] 4-Methyl withaferin A (C₂₉H₄₀O₆, MW: 484.62) is a synthetic analogue of withaferin A, designed to enhance its therapeutic index.[4] Emerging evidence suggests that 4-Methyl withaferin A retains and potentially enhances the pro-apoptotic activities of its parent compound, making it a promising candidate for further pre-clinical and clinical investigation.

Chemical Structure

4-Methyl withaferin A is structurally similar to withaferin A, featuring the characteristic steroidal backbone and a lactone ring. The key distinction is the presence of a methyl group at the C4 position.

Apoptosis Induction by 4-Methyl Withaferin A

The primary mechanism of the anti-tumor activity of 4-Methyl withaferin A is the induction of apoptosis. While specific research on 4-Methyl withaferin A is still emerging, the mechanisms are largely inferred from the extensive studies on withaferin A.

Key Signaling Pathways

4-Methyl withaferin A is believed to trigger apoptosis through a multi-pronged approach, targeting several key signaling pathways within cancer cells.

-

Intrinsic (Mitochondrial) Pathway: This is a major route for withaferin A-induced apoptosis. It involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[5]

-

Extrinsic (Death Receptor) Pathway: Evidence suggests that withaferin A can also activate the extrinsic pathway by upregulating death receptors like TNF-α receptor-1 (TNFR1), leading to the activation of caspase-8.[4]

-

Inhibition of Pro-Survival Pathways: 4-Methyl withaferin A likely inhibits key pro-survival signaling pathways that are often dysregulated in cancer, including:

-

NF-κB Pathway: Withaferin A is a potent inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[6]

-

STAT3 Pathway: Inhibition of STAT3 signaling by withaferin A has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and survivin.[6]

-

Akt Pathway: Down-regulation of Akt phosphorylation is another mechanism by which withaferin A promotes apoptosis.[7]

-

-

Activation of Tumor Suppressor Pathways: Withaferin A has been shown to activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Withaferin A induces apoptosis through the generation of thiol oxidation in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Withaferin A-mediated apoptosis in breast cancer cells is associated with alterations in mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4‐ATF3‐CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Anti-Inflammatory Properties of 4-Methyl withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl withaferin A, a semi-synthetic derivative of the well-known natural product withaferin A, is emerging as a compound of interest in pharmacological research. While its anti-tumor activities are beginning to be characterized, a significant gap exists in the understanding of its anti-inflammatory properties. This technical guide addresses this gap by providing a comprehensive overview of the established anti-inflammatory mechanisms of the parent compound, withaferin A, as a predictive framework for 4-Methyl withaferin A. By detailing the key signaling pathways, quantitative data, and experimental protocols associated with withaferin A, this document serves as a foundational resource to catalyze and guide future research into the specific anti-inflammatory potential of its 4-methylated analog.

Introduction: The Promise of 4-Methyl withaferin A

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has been extensively studied for its potent anti-inflammatory, anti-tumor, and immunomodulatory effects. Its therapeutic potential is, however, sometimes limited by its toxicity profile. Chemical modification of withaferin A, such as the synthesis of 4-Methyl withaferin A, represents a strategic approach to potentially enhance its therapeutic index.

Currently, the publicly available data on the anti-inflammatory activity of 4-Methyl withaferin A is sparse. However, its structural similarity to withaferin A strongly suggests that it may share a similar mechanistic profile. This guide, therefore, leverages the extensive body of research on withaferin A to provide a robust starting point for the investigation of 4-Methyl withaferin A as a novel anti-inflammatory agent.

While direct anti-inflammatory data is lacking, the biological activity of 4-Methyl withaferin A has been demonstrated in the context of cancer. The compound has shown cytotoxic effects against various human cancer cell lines, indicating its ability to modulate key cellular pathways.

Biological Activity of 4-Methyl withaferin A: Anti-Cancer Potency

The primary quantitative data available for 4-Methyl withaferin A pertains to its anti-proliferative effects on cancer cells. These findings establish that the molecule is biologically active and provides a rationale for investigating its other potential pharmacological activities, including anti-inflammatory effects.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 2.1 ± 0.01[1] |

| A-549 | Lung Cancer | 4.0 ± 0.5[1] |

| MCF-7 | Breast Cancer | 1.1 ± 0.2[1] |

Predicted Anti-Inflammatory Mechanisms: Insights from Withaferin A

The anti-inflammatory effects of withaferin A are multi-faceted, involving the modulation of several key signaling pathways. It is hypothesized that 4-Methyl withaferin A may exert its anti-inflammatory effects through similar mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Withaferin A has been shown to be a potent inhibitor of the NF-κB pathway.[2][3][4] It is believed to directly target the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.

References

Withanolides and Their Derivatives: A Technical Guide to a Promising Class of Bioactive Steroids

For Researchers, Scientists, and Drug Development Professionals

Withanolides, a group of naturally occurring C-28 steroidal lactones, have emerged as a focal point in natural product research due to their extensive and potent pharmacological activities. Primarily isolated from plants of the Solanaceae family, most notably Withania somnifera (Ashwagandha), these compounds and their derivatives exhibit a remarkable range of biological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This technical guide provides a comprehensive review of the current state of withanolide research, focusing on quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways through which these molecules exert their effects.

Quantitative Biological Activity of Withanolides

The therapeutic potential of withanolides is underscored by their significant activity in a multitude of biological assays. The following tables summarize the quantitative data for various withanolides and their derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Withanolides and Their Derivatives

| Withanolide/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| Withaferin A | Panc-1 (Pancreatic) | Proliferation | 1.0 - 2.8 | [1] |

| Withaferin A | HCT-116 (Colon) | Proliferation | Varies | [2] |

| Withaferin A | SW-480 (Colon) | Proliferation | Varies | [2] |

| Withaferin A | SW-620 (Colon) | Proliferation | Varies | [2] |

| Withaferin A | A549 (Lung) | Viability | 13.47 | [3] |

| Withaferin A | K562 (Leukemia) | Viability | 2.2 | [3] |

| Withanolide E | Panc-1 (Pancreatic) | Proliferation | 1.0 - 2.8 | [1] |

| 4-hydroxywithanolide E | Panc-1 (Pancreatic) | Proliferation | 1.0 - 2.8 | [1] |

| 3-aziridinylwithaferin A | Panc-1 (Pancreatic) | Proliferation | 1.0 - 2.8 | [1] |

| Physangulidine A, B, C | DU145 (Prostate) | Proliferation | Not specified | [4] |

| Withangulatin B | Various | Cytotoxicity | 0.2 - 1.6 µg/mL | [5] |

| Physalin D | Various | Cytotoxicity | 0.2 - 1.6 µg/mL | [5] |

| Physalin F | Various | Cytotoxicity | 0.2 - 1.6 µg/mL | [5] |

| Withametelin | DU145 (Prostate) | Cytotoxicity | 7.67 ± 0.54 | [6] |

| Withametelin | Normal lymphocytes | Cytotoxicity | 33.55 ± 1.31 | [6] |

| Withanolide D | Myeloid and lymphoid cells | Apoptosis | Not specified | [7] |

| Withalongolide A & B | Various | Anti-proliferative | Potent | [8] |

Table 2: Anti-inflammatory Activity of Withanolides

| Withanolide/Derivative | Target/Assay | IC50 (µM) | Reference(s) |

| Withanolides (general) | Nitric Oxide (NO) Production | 1.36–5.56 | [3] |

| Withanolide (from W. coagulans) | NO Production (RAW 264.7 cells) | 1.9 - 29.0 | [3] |

| Withanolide (from W. coagulans) | TNF-α-induced NF-κB activation | 8.8–11.8 | |

| Withaferin A | COX-2 Enzyme Inhibition | Selective inhibition | [4] |

| Viscosalactone B | COX-2 Enzyme Inhibition | Selective inhibition | [4] |

| 2,3-dihydrowithaferin A | COX-2 Enzyme Inhibition | Selective inhibition | [4] |

| Withanolides (various) | COX-2 Enzyme Inhibition | 9 - 40% inhibition at 100µg/ml | [9] |

| Steroidal compounds | 5-LOX and COX-2 | 3.36 and 4.72 µg/ml | [2] |

Table 3: Neuroprotective Activity of Withanolides

| Withanolide/Derivative | Target/Assay | IC50 (µM) | Reference(s) |

| Withanolides (from A. bracteosa & W. somnifera) | Acetylcholinesterase (AChE) | 20.5 - 49.2 | [10] |

| Withanolides (from A. bracteosa & W. somnifera) | Butyrylcholinesterase (BChE) | 29.0 - 85.2 | [10] |

| Withanolides (from J. bergii) | Acetylcholinesterase (AChE) | 2.8 - 21.5 | [11] |

Table 4: Antimicrobial Activity of Withanolides

| Withanolide/Extract | Microorganism | Assay | MIC | Reference(s) |

| Withanolide extract | Fusarium oxysporum | Antifungal | 4826.25 ppm | [5] |

| Withanolide extract | Alternaria brassica | Antifungal | 4474.22 ppm | [5] |

| Withanolide extract | Escherichia coli | Antibacterial | Zone of inhibition | [5] |

| Withanolide extract | Pseudomonas solanacearum | Antibacterial | Zone of inhibition | [5] |

| Withanolide extract | Pseudomonas vulgaris | Antibacterial | Zone of inhibition | [5] |

| Methanolic extract (W. somnifera) | Bacillus cereus | Antibacterial | 3.125 mg/ml | [12] |

| Methanolic extract (W. somnifera) | Escherichia coli | Antibacterial | 3.125 mg/ml | [12] |

| Withanolide WS-1 | Various bacteria | Antibacterial | ≥ 2 mg/ml | [13] |

| Aqueous root extract (W. somnifera) | Escherichia coli | Antibacterial | 1:16 dilution of 20% extract | [14] |

| Methanolic & Aqueous extracts (W. somnifera) | Yersinia enterocolitica | Antibacterial | 696 & 358 µg/mL | [15] |

Key Signaling Pathways Modulated by Withanolides

Withanolides exert their diverse biological effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in disease states. Key pathways affected include PI3K/Akt, MAPK, NF-κB, and Nrf2.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Several withanolides, including Withaferin A and Withametelin, have been shown to inhibit this pathway.[1][7] They can decrease the phosphorylation and activity of key kinases such as PI3K, Akt, and mTOR.[1][4] Docking studies suggest that Withaferin A can directly bind to the kinase domain of Akt1.[5]

Caption: Withanolide inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Dysregulation of this pathway is also implicated in cancer and inflammatory diseases. Withanolides have been shown to modulate MAPK signaling, with some derivatives inhibiting the activity of kinases like ERK1/2 and A-Raf.[1][3]

Caption: Modulation of the MAPK signaling pathway by withanolides.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its constitutive activation is a key feature of many chronic inflammatory diseases and cancers. Withanolides, particularly Withaferin A, are potent inhibitors of NF-κB activation.[4] They can suppress NF-κB activation induced by various inflammatory stimuli by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.[4]

Caption: Inhibition of the NF-κB signaling pathway by withanolides.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some withanolides can activate the Nrf2 pathway, contributing to their neuroprotective and anti-inflammatory effects. They are thought to function by disrupting the interaction between Nrf2 and its negative regulator, Keap1, leading to Nrf2 stabilization and nuclear translocation.[6]

References

- 1. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Withaferin-A suppress AKT induced tumor growth in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Withaferin A inhibits matrix metalloproteinase-9 activity by suppressing the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

4-Methyl Withaferin A: A Technical Guide to its Natural Source, Occurrence, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl withaferin A is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. It is an analogue of the more extensively studied withaferin A.[1] Withanolides are primarily found in plants of the Solanaceae (nightshade) family and are known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and isolation of 4-Methyl withaferin A, with a focus on its parent compound, withaferin A, due to the limited specific data available for the methylated form.

Natural Source and Occurrence

The primary and most well-documented natural source of 4-Methyl withaferin A is the plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha, Indian ginseng, or winter cherry.[1] This plant is a member of the Solanaceae family and has been a cornerstone of traditional Ayurvedic medicine for centuries. Various chemotypes of Withania somnifera exist, which can influence the profile and concentration of specific withanolides.[2][3]